(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
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Overview
Description
(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups via nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Synthesis: Use of continuous flow reactors to streamline the synthesis process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the methanamine group to other functional groups.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Replacement of the fluorine atom or methoxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential pharmaceutical agent with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine include other triazole derivatives such as:
- (5-Phenyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
- (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C16H15FN4O |
---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C16H15FN4O/c1-22-13-7-5-10(6-8-13)14(18)16-19-15(20-21-16)11-3-2-4-12(17)9-11/h2-9,14H,18H2,1H3,(H,19,20,21) |
InChI Key |
OHABHNMPXUHRBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
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